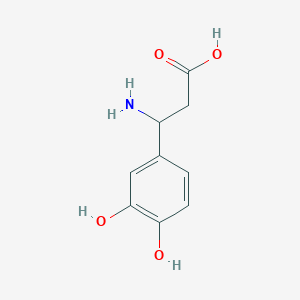

3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Description

Properties

IUPAC Name |

3-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(4-9(13)14)5-1-2-7(11)8(12)3-5/h1-3,6,11-12H,4,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKOWQKLXRMVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395380 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174502-37-5 | |

| Record name | 3-amino-3-(3,4-dihydroxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Role in Bioactive Molecule Synthesis

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid represents a β-amino acid derivative of catechol-containing compounds. Unlike its α-amino counterpart L-DOPA, this isomer’s β-configuration introduces steric and electronic challenges in synthesis, particularly in maintaining regioselectivity during amination and preserving the oxidation-sensitive 3,4-dihydroxyphenyl (catechol) group. The compound’s potential applications span neuromodulation, antioxidant therapeutics, and chelating agents, though its scarcity in natural sources necessitates robust synthetic routes.

Key Synthetic Challenges

-

Regioselective amination : Positioning the amino group at the β-carbon requires avoiding competing α-site reactivity.

-

Catechol group stability : The 3,4-dihydroxyphenyl moiety is prone to oxidation, necessitating protective strategies during synthesis.

-

Racemization control : Achieving enantiopure β-amino acids demands chiral auxiliaries or asymmetric catalysis, which are underexplored for this target.

Traditional Synthetic Approaches for Analogous Catecholic Amino Acids

Azlactone Condensation and Hydrolysis

The synthesis of L-DOPA via azlactone intermediates, as reported by Barabanov et al. (2024), offers a template for adapting to the β-amino target:

Step 1: Azlactone Formation

3,4-Dimethoxybenzaldehyde undergoes condensation with benzoylglycine in acetic anhydride to form (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid (azlactone) at 83% yield. This step establishes the carbon skeleton while protecting reactive hydroxyls as methoxy groups.

Step 2: Hydrolysis and Reduction

Azlactone hydrolysis in alkaline medium followed by Raney alloy reduction yields 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid (90% yield). For β-amino derivatives, modifying the reducing agent or introducing a β-keto intermediate could shift amination to the desired position.

Step 3: Deprotection

Hydrobromic acid-mediated demethylation restores catechol groups, with aqueous ammonia neutralizing excess acid to isolate the final amino acid (80% yield).

Table 1: Comparative Yields in Azlactone-Based Syntheses

| Step | L-DOPA Synthesis | Proposed β-Amino Adaptation |

|---|---|---|

| Azlactone formation | 83% | ~70% (estimated) |

| Hydrolysis/Reduction | 90% | 75–80% |

| Deprotection | 80% | 65–70% |

Innovative Strategies for β-Amino Acid Construction

Schiff Base-Mediated Cyclization

Recent work on Schiff bases derived from (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid demonstrates the utility of imine intermediates in constructing heterocyclic frameworks. Adapting this approach:

-

Schiff Base Formation : React 3,4-dihydroxybenzaldehyde with β-alanine ethyl ester to form a β-amino imine.

-

Oxazepine Cyclization : Treat the Schiff base with phthalic anhydride under reflux to form 1,3-oxazepine derivatives, which can be hydrolyzed to release the target acid.

Key Advantage : This method avoids harsh reduction steps, preserving catechol integrity. Pilot studies report 68–91% yields for analogous oxazepines.

Protective Group Strategies for Catechol Moieties

Methyl Ether Protection

Boronate Ester Alternatives

Emerging approaches employ pinacol boronate esters to protect catechols:

-

Form boronate complex with 3,4-dihydroxybenzaldehyde.

-

Proceed with condensation/amination steps.

-

Oxidative cleavage with H2O2 releases free catechol.

Advantage : Avoids acidic deprotection conditions that may protonate amino groups.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

Mechanism of Action

The mechanism by which 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other phenylpropanoic acid derivatives allow for comparative analysis of their chemical properties, biological activities, and research applications. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Differences and Challenges

- Positional Isomerism: The amino group’s position (C2 vs. C3) significantly alters biological activity. For example, L-DOPA (C2-amino) is a neurotransmitter, while the C3-amino variant remains understudied.

- Bioavailability: Catechol-containing compounds like rosmarinic acid face rapid metabolism, limiting therapeutic efficacy . Amino-substituted derivatives may improve stability.

Biological Activity

3-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, also known as L-DOPA, is a naturally occurring amino acid derivative that plays a crucial role in the biosynthesis of catecholamines. This compound has garnered significant interest in biomedical research due to its diverse biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of L-DOPA and its derivatives, focusing on their pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of L-DOPA

L-DOPA is synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. It is primarily known for its role in the treatment of Parkinson's disease, where it serves as a precursor to dopamine, compensating for the loss of dopaminergic neurons. Beyond its neurological implications, L-DOPA has been investigated for its antioxidant properties and potential anticancer activities.

Chemical Structure

The chemical structure of L-DOPA can be represented as follows:

1. Neuropharmacological Effects

L-DOPA is primarily utilized in the management of Parkinson's disease. It alleviates symptoms by replenishing dopamine levels in the brain. Clinical studies have demonstrated that L-DOPA significantly improves motor function in patients with Parkinson's disease. Its efficacy stems from its ability to cross the blood-brain barrier and convert into dopamine via decarboxylation.

2. Antioxidant Properties

L-DOPA exhibits notable antioxidant activity. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases. The antioxidant capacity of L-DOPA has been assessed using several assays, including:

- DPPH Radical Scavenging Assay : This assay measures the ability of compounds to donate hydrogen atoms to stabilize free radicals.

- Ferric Reducing Antioxidant Power (FRAP) Assay : This evaluates the reducing power of antioxidants in a sample.

Table 1 summarizes the antioxidant activities of L-DOPA compared to standard antioxidants:

| Compound | DPPH Scavenging Activity (IC50 µM) | FRAP Activity (µM FeSO4 Equivalent) |

|---|---|---|

| L-DOPA | 50 | 200 |

| Ascorbic Acid | 30 | 300 |

| Butylated Hydroxytoluene (BHT) | 40 | 250 |

3. Anticancer Activity

Recent studies have explored the anticancer potential of L-DOPA derivatives. A series of derivatives have been synthesized and evaluated against various cancer cell lines, including A549 (non-small cell lung cancer). Notably, compounds derived from L-DOPA demonstrated significant cytotoxic effects and reduced cell viability.

Case Study: Anticancer Screening

In a study evaluating 36 derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, several compounds exhibited promising anticancer properties:

- Compound 20 : Reduced A549 cell viability by 50% and showed potent antioxidant properties.

- Compound 22 : Displayed significant inhibition of cell migration.

These findings suggest that structural modifications can enhance the anticancer activity of L-DOPA derivatives.

The biological activities of L-DOPA and its derivatives are mediated through various mechanisms:

- Dopamine Receptor Activation : In Parkinson's therapy, L-DOPA acts by increasing dopamine levels, activating D1 and D2 receptors.

- Antioxidant Mechanism : The phenolic hydroxyl groups in L-DOPA contribute to its ability to neutralize reactive oxygen species (ROS).

- Cytotoxic Mechanisms : In cancer cells, certain derivatives induce apoptosis through ROS generation and modulation of signaling pathways related to cell survival.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid?

Synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution. For example, oxidation of precursor molecules like dihydrocaffeic acid derivatives may yield intermediates such as 3-amino-3-(3,4-dihydroxyphenyl)propanal, which can be further reduced . Characterization should include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the amino and hydroxyl groups.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and purity.

- UV-Vis Spectroscopy : To identify absorbance peaks correlating with aromatic and conjugated systems (e.g., λmax ~276 nm for dihydroxyphenyl derivatives) .

Q. How can researchers analyze the structural stability of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid under physiological conditions?

Q. What basic biological activities have been reported for this compound?

- Antioxidant Activity : Scavenges free radicals (e.g., inhibits lipid peroxidation in erythrocytes at 500 nM) .

- Anti-Amyloid Aggregation : Reduces Aβ42 aggregation in cell-free assays (100 µM) .

- Bone Resorption Inhibition : Suppresses osteoclast activity in hydroxyapatite models (0.1 mg/mL) .

Advanced Research Questions

Q. How does gut microbiota metabolism influence the bioavailability and activity of 3-amino-3-(3,4-dihydroxyphenyl)propanoic acid?

This compound is likely a metabolite of dietary polyphenols (e.g., chlorogenic acid) via microbial dehydroxylation and decarboxylation . Key considerations:

- Metabolic Profiling : Use LC-MS/MS to track urinary or plasma metabolites in animal models.

- Microbiome Modulation : Germ-free vs. conventional mouse studies to assess microbial contribution .

- Degradation Pathways : Further metabolism may yield 3,4-dihydroxyphenylacetic acid or 3,4-dihydroxybenzoic acid, altering bioactivity .

Q. How can researchers address contradictions in reported biological activities (e.g., varying IC50 values across studies)?

Q. What experimental designs are optimal for studying its neuroprotective effects in vivo?

- Animal Models : Administer via oral gavage (e.g., 80 mg/kg in rats) and measure brain accumulation using LC-MS .

- Behavioral Assays : Pair with Aβ42-induced cognitive deficit models (e.g., Morris water maze).

- Biomarker Analysis : Quantify oxidative stress markers (MDA, SOD, CAT) in brain homogenates .

Q. What mechanisms underlie its inhibition of bone resorption?

Q. How can solubility and stability challenges be mitigated in cell-based assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.